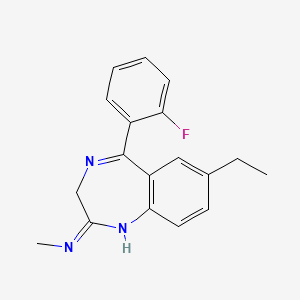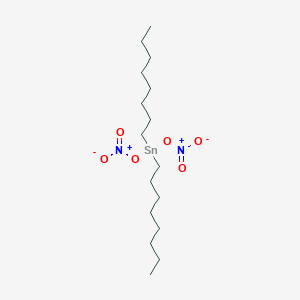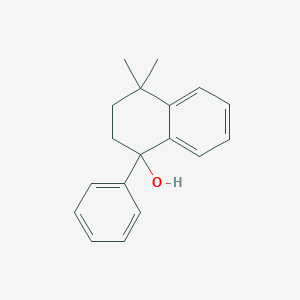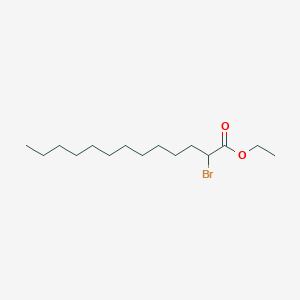![molecular formula C14H16ClNO B14610223 Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)- CAS No. 57734-97-1](/img/structure/B14610223.png)
Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)- is a complex organic compound known for its unique bicyclic structure. This compound is part of the quinuclidine family, which is characterized by a bicyclic framework containing nitrogen. The presence of the 2-chlorophenyl group adds to its chemical diversity, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)- typically involves the reaction of quinuclidinone with 2-chlorobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic attack of the nitrogen atom on the carbonyl carbon of the 2-chlorobenzoyl chloride, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)- involves its interaction with specific molecular targets. The compound is known to bind to muscarinic receptors, acting as a partial agonist. This interaction modulates the activity of these receptors, influencing various physiological processes. The pathways involved include the inhibition of acetylcholine binding, leading to altered neurotransmission.
Comparación Con Compuestos Similares
Similar Compounds
3-Quinuclidinone: Another quinuclidine derivative with a similar bicyclic structure but lacking the 2-chlorophenyl group.
1-Azabicyclo[2.2.2]octan-3-yl acetate: A related compound with an acetate group instead of the methanone group.
Palonosetron: A compound with a similar bicyclic structure used as an antiemetic agent.
Uniqueness
Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)- is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to certain receptors and its potential as a therapeutic agent.
Propiedades
Número CAS |
57734-97-1 |
|---|---|
Fórmula molecular |
C14H16ClNO |
Peso molecular |
249.73 g/mol |
Nombre IUPAC |
1-azabicyclo[2.2.2]octan-3-yl-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C14H16ClNO/c15-13-4-2-1-3-11(13)14(17)12-9-16-7-5-10(12)6-8-16/h1-4,10,12H,5-9H2 |
Clave InChI |
RBCKMKXUBRKSRC-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC1C(C2)C(=O)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14610194.png)



![Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)-](/img/structure/B14610236.png)
